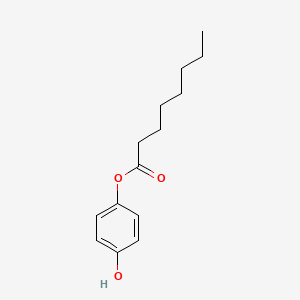

Octanoic acid, 4-hydroxyphenyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-6-7-14(16)17-13-10-8-12(15)9-11-13/h8-11,15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSWQJOBXQBXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069693 | |

| Record name | Octanoic acid, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63133-91-5 | |

| Record name | 4-Hydroxyphenyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 4-hydroxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-hydroxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-hydroxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Isolation, and Biosynthetic Pathways

Natural Sources and Distribution in Biological Systems

There is no significant scientific literature identifying Octanoic acid, 4-hydroxyphenyl ester as a naturally occurring compound in plants, animals, fungi, or microbial systems. While octanoic acid is found in sources like coconut oil and milk from various mammals, and 4-hydroxyphenol is a component of certain plants and a metabolite in various organisms, the specific ester linkage between these two to form this compound has not been reported as a natural product.

Advanced Methodologies for Isolation and Purification in Research

As the compound is not documented as a natural product, there are no established protocols for its isolation and purification from biological matrices. Methodologies for similar compounds, such as other phenolic esters, typically involve solvent extraction followed by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). However, no studies applying these techniques to the isolation of this compound from natural sources have been published.

Elucidation of Biosynthetic Routes and Precursor Analysis

The biosynthetic pathway for this compound has not been elucidated because the compound has not been identified from a natural source. A hypothetical pathway would likely involve the esterification of octanoic acid and 4-hydroxyphenol. The biosynthesis of octanoic acid itself is well-understood as part of the fatty acid synthesis pathway, starting from acetyl-CoA. Precursors for 4-hydroxyphenol can derive from the shikimate pathway. However, no studies have identified an enzyme or pathway that naturally connects these two precursors to form the final ester.

Genetic and Enzymatic Studies of Biosynthesis

There are no genetic or enzymatic studies describing the biosynthesis of this compound. Research on enzymes like acyltransferases, which catalyze the formation of esters, has not identified one with specific activity for octanoyl-CoA and 4-hydroxyphenol as substrates to produce this compound in any organism.

Synthetic Strategies and Chemical Modifications for Research Purposes

Established Synthetic Routes and Methodological Advancements

The synthesis of Octanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl octanoate (B1194180), is primarily achieved through esterification reactions involving octanoic acid and hydroquinone (B1673460) (4-hydroxyphenol). The methodologies range from classical acid catalysis to modern enzymatic and heterogeneous catalysis approaches, each offering distinct advantages in terms of yield, purity, and environmental impact.

Fischer-Speier Esterification: The most traditional method for preparing this ester is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating octanoic acid with 4-hydroxyphenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of octanoic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The phenolic hydroxyl group of 4-hydroxyphenol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product. masterorganicchemistry.com To drive the equilibrium towards the product side, the reaction is often performed in a solvent that allows for the azeotropic removal of water. google.com

Enzymatic Synthesis: Biocatalytic methods, particularly those using lipases, have gained prominence as a green alternative for ester synthesis. Immobilized lipase (B570770) B from Candida antarctica (CALB) is a highly effective biocatalyst for the esterification of phenolic compounds. nih.gov In a typical enzymatic synthesis, 4-hydroxyphenol is reacted with octanoic acid in an organic solvent like tert-butyl methyl ether at a mild temperature (e.g., 37°C). nih.gov Enzymatic routes offer high selectivity, avoiding the etherification of the phenolic hydroxyl group, which can be a side reaction in acid-catalyzed processes. google.com They also operate under mild conditions, reducing energy consumption and the formation of degradation byproducts. The conversion rates can be high, with studies on similar phenolic esters showing over 50% conversion in just a few hours. nih.gov

Heterogeneous Catalysis: To simplify catalyst removal and recycling, solid acid catalysts have been explored. Ion-exchange resins, such as Dowex H+, have proven effective for esterification. nih.gov A particularly efficient method involves using dried Dowex H+ resin in combination with sodium iodide (NaI). nih.gov This system can catalyze the esterification of various carboxylic acids, including those with phenolic groups, often under mild conditions and with high yields. nih.gov The use of heterogeneous catalysts aligns with green chemistry principles by facilitating easy product purification and catalyst reuse. scirp.org

Table 1: Comparison of Synthetic Methods for this compound and Related Phenolic Esters This table is interactive. Users can sort and filter the data based on the columns.

| Method | Catalyst | Typical Reactants | Key Conditions & Advantages | Source(s) |

|---|---|---|---|---|

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | Octanoic Acid, 4-Hydroxyphenol | Heating, often with water removal; well-established, low-cost catalyst. | masterorganicchemistry.com, google.com |

| Enzymatic Esterification | Immobilized Lipase (e.g., CALB) | Octanoic Acid, 4-Hydroxyphenol | Mild temperatures (e.g., 37-45°C), organic solvent; high selectivity, minimal byproducts. | nih.gov, researchgate.net |

| Heterogeneous Catalysis | Dowex H+ resin / Sodium Iodide (NaI) | Octanoic Acid, 4-Hydroxyphenol | Mild conditions (room temp to reflux); reusable catalyst, simple workup, environmentally friendly. | nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

This compound is an achiral molecule. It does not possess any stereocenters, chiral axes, or planes of chirality, and therefore, it does not exist as a pair of enantiomers. uni.lu Consequently, methodologies such as stereoselective synthesis and chiral resolution are not applicable to its preparation. wikipedia.org

These techniques are fundamental in stereochemistry for the synthesis or separation of enantiomers from a racemic mixture. wikipedia.orgnih.gov Chiral resolution, for instance, involves separating enantiomers through methods like the formation of diastereomeric salts with a chiral resolving agent, preferential crystallization, or chiral chromatography. wikipedia.orgrsc.org Asymmetric synthesis aims to selectively create one enantiomer over the other, often using chiral catalysts or auxiliaries. rsc.org

While not relevant for this compound itself, these techniques are crucial for structurally related compounds that do possess chirality. For example, if the octanoyl chain were substituted to create a chiral center, such as in (4R)-4-hydroxyoctanoic acid, its esterification would lead to diastereomers requiring separation. nih.gov Similarly, chiral resolution by high-performance liquid chromatography (HPLC) on polysaccharide-based chiral selectors is a common method to separate racemic compounds containing phenyl groups, such as certain lactams or imidazoline-2-thione derivatives. mdpi.comnih.gov The successful separation of enantiomers of D,L-4-hydroxyphenylglycine also relies on resolution techniques, highlighting the importance of these methods for chiral molecules within the broader chemical class. google.com

Preparation of Structurally Related Analogs and Derivatives for Structure-Activity Relationship Studies

The preparation of analogs of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to elucidate how modifications to the molecular structure influence biological activity, guiding the design of compounds with enhanced potency or selectivity. nih.gov Analogs are typically synthesized by systematically altering the acyl chain or the phenolic ring.

Modification of the Acyl Chain: Analogs can be prepared by varying the length and saturation of the fatty acid chain. For example, using hexanoic acid instead of octanoic acid results in 4-hydroxyphenyl hexanoate (B1226103). nih.gov Comparing the biological activities of a homologous series of such esters allows researchers to determine the optimal chain length for a specific biological target. The synthesis follows standard esterification procedures as described in section 3.1.

Modification of the Phenolic Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. SAR studies often involve synthesizing isomers and derivatives with different substituents. For instance, a study comparing the enzymatic synthesis and antioxidant properties of 2-hydroxybenzyl hexanoate and 4-hydroxybenzyl hexanoate (an analog of the title compound) revealed significant differences. nih.gov The position of the hydroxyl group (ortho vs. para) was found to negatively affect the esterification reaction rate and alter the antioxidant activity. nih.gov Further modifications can include the introduction of other functional groups, such as methoxy (B1213986) groups, as seen in the synthesis of vanillyl hexanoate (4-hydroxy-3-methoxybenzyl hexanoate), to probe the effects of electron-donating groups and steric bulk on activity. nih.gov

Complex Derivatives for Targeted Activity: In medicinal chemistry, the 4-hydroxyphenyl ester moiety can be incorporated into more complex scaffolds to target specific enzymes or receptors. For example, SAR studies on inhibitors of 12-lipoxygenase involved synthesizing a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, where the substituted hydroxyphenyl group is crucial for activity. nih.gov Similarly, research into novel antimalarials involved the synthesis of quinazolinone-2-carboxamides, where a 4-hydroxyphenyl group was incorporated via an ester linkage in an intermediate step, demonstrating the versatility of this chemical motif in drug discovery. acs.org These studies illustrate how the core structure can be elaborated to create highly specific and potent molecules.

Table 2: Examples of Structurally Related Analogs for SAR Studies This table is interactive. Users can sort and filter the data based on the columns.

| Analog Name | Structural Modification from Parent Compound | Purpose of Modification | Source(s) |

|---|---|---|---|

| 4-Hydroxyphenyl hexanoate | Acyl chain changed from C8 (octanoyl) to C6 (hexanoyl) | Study effect of alkyl chain length on activity and synthesis. | nih.gov |

| 2-Hydroxybenzyl hexanoate | Isomeric change: hydroxyl group at ortho- instead of para-position | Investigate the influence of substituent position on reactivity and antioxidant properties. | nih.gov |

| Vanillyl hexanoate | Addition of a methoxy group at the 3-position of the phenyl ring | Evaluate the effect of additional electron-donating groups on biological activity. | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Hydroxyphenyl moiety incorporated into a larger, more complex sulfonamide scaffold | Develop potent and selective enzyme inhibitors (12-lipoxygenase). | nih.gov |

Development of Research Probes and Labeled Compounds

The development of research probes, such as isotopically labeled or fluorescently tagged compounds, is essential for studying the mechanism of action, metabolic fate, and distribution of molecules in biological systems. For this compound, such probes can be synthesized by incorporating specific labels into its structure.

Isotopic Labeling: Isotopically labeled versions of this compound can be prepared for use in metabolic studies or as internal standards for mass spectrometry-based quantification. This is typically achieved by using a labeled precursor during synthesis. For example, reacting 4-hydroxyphenol with commercially available ¹³C- or ¹⁴C-labeled octanoic acid, using one of the synthetic routes described in section 3.1, would yield the correspondingly labeled ester. These labeled analogs are chemically identical to the parent compound but can be traced and quantified due to their different mass or radioactivity.

Fluorescent and Affinity-Based Probes: To visualize the compound in cells or tissues or to identify its binding partners, fluorescent or affinity probes can be developed. A fluorescent probe could be created by attaching a fluorophore to the 4-hydroxyphenyl ring. The synthesis would require a multi-step process, potentially starting with a phenol (B47542) derivative that already contains a protected functional group suitable for later conjugation with a fluorescent dye.

While specific labeled probes for this compound are not widely reported in the surveyed literature, the strategies are well-established for related phenolic compounds. For instance, more complex molecules incorporating a hydroxyphenyl moiety have been synthesized as probes, such as N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphans designed to investigate narcotic receptors. nih.gov These examples demonstrate the feasibility of modifying the hydroxyphenyl scaffold to create sophisticated tools for chemical biology research. The synthesis of such probes requires careful planning to ensure that the attached label does not significantly interfere with the biological activity of the parent molecule.

Investigations of Biological Interactions and Mechanistic Biochemistry

Modulation of Enzymatic Activities: Kinetic and Mechanistic Studies

Comprehensive searches for kinetic and mechanistic studies on the modulation of enzymatic activities by Octanoic acid, 4-hydroxyphenyl ester yielded no specific results. The interaction of this specific ester with key enzymes remains uncharacterized in the scientific literature.

Specific Enzyme Inhibition/Activation Profiles

There is no available research detailing the specific inhibitory or activation profiles of this compound against monoacylglycerol lipase (B570770) (MAGL), xanthine oxidase, or histone deacetylases (HDACs). While studies exist for other phenolic compounds or short-chain fatty acids, this data cannot be extrapolated to the specific ester . gsartor.orgnih.gov For instance, research on various polyphenol metabolites has explored their potential for HDAC inhibition, but this compound was not among the compounds tested. gsartor.org Similarly, numerous natural and synthetic compounds are evaluated for xanthine oxidase inhibition, but data for this particular ester is absent. nih.gov

Research on a structurally similar compound, 4-hydroxyphenyl 8-chlorooctanoate, which was purified from an endophytic fungus, showed potential antifungal activity based on computational molecular docking studies against fungal 14 alpha-demethylase. mdpi.com However, this is a chlorinated analog and its biological activity cannot be directly attributed to this compound.

Binding Kinetics and Thermodynamics

No empirical data on the binding kinetics, such as association or dissociation constants (Kon, Koff), or the thermodynamic parameters (enthalpy, entropy) of the interaction between this compound and any biological target has been published.

Receptor and Ion Channel Modulatory Effects in Recombinant Systems

Scientific literature lacks studies performed in recombinant systems to evaluate the modulatory effects of this compound on any specific receptors or ion channels. While the effects of the parent fatty acid, octanoic acid, on certain ion channels have been investigated, there is no information available for the 4-hydroxyphenyl ester derivative. nih.gov

Cellular Signaling Pathway Interventions in In Vitro Models

There is a notable absence of research investigating the impact of this compound on cellular signaling pathways in in vitro models.

Gene Expression Profiling in Cultured Cells

No studies have been published that perform gene expression profiling or transcriptomic analysis on cultured cells following treatment with this compound. Therefore, its influence on gene regulation is unknown.

Protein Phosphorylation and Signal Transduction Analysis

There is no available data from techniques such as Western blotting or mass spectrometry to indicate whether this compound affects protein phosphorylation or the activity of any signal transduction pathways. Studies on the parent octanoic acid have shown effects on pathways like the Akt-mTOR axis, but this cannot be assumed for the ester form. researchgate.netmdpi.com

Antioxidant and Free Radical Scavenging Mechanisms in Cell-Free and Cellular Systems

The antioxidant and free radical scavenging capabilities of this compound are predicted to primarily stem from its 4-hydroxyphenyl moiety. Phenolic compounds are well-established antioxidants that can neutralize free radicals through several mechanisms nih.govnih.gov.

The principal mechanism is likely hydrogen atom transfer (HAT) nih.gov. The hydroxyl (-OH) group on the phenyl ring can donate a hydrogen atom to a free radical, thereby neutralizing it and breaking the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.

In cellular systems, the lipophilic nature of the octanoyl chain may facilitate the compound's partitioning into lipid membranes, potentially protecting them from lipid peroxidation. By scavenging peroxyl radicals within the membrane, it could interrupt the propagation of lipid oxidation, a key process in cellular damage.

Table 1: Potential Antioxidant Mechanisms of this compound

| Mechanism | Description | Key Structural Feature |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. | 4-hydroxyphenyl group |

| Single Electron Transfer-Proton Transfer (SET-PT) | Transfer of an electron followed by a proton to a free radical. | 4-hydroxyphenyl group |

| Lipid Peroxidation Inhibition | Scavenging of lipid peroxyl radicals within cellular membranes. | Lipophilic octanoyl chain and antioxidant 4-hydroxyphenyl group |

Interactions with Microbial Systems: Mechanistic Antimicrobial Investigations

The antimicrobial activity of this compound is likely to be a synergistic effect of both the octanoic acid and the 4-hydroxyphenyl components. Octanoic acid, a medium-chain fatty acid, is known for its antimicrobial properties nih.gov.

The primary mechanism of action for octanoic acid involves the disruption of the bacterial cell membrane nih.gov. Its lipophilic nature allows it to insert into the lipid bilayer of the microbial cell membrane. This insertion can lead to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components, ultimately resulting in cell death nih.gov. The esterification to a 4-hydroxyphenyl group may modulate this lipophilicity, potentially influencing its efficacy against different types of microbes.

The 4-hydroxyphenyl moiety can also contribute to the antimicrobial effect. Phenolic compounds can inhibit microbial growth by denaturing proteins, including essential enzymes, and by disrupting the cell membrane. The combination of a membrane-disrupting fatty acid ester and a protein-denaturing phenolic compound could lead to a broad-spectrum antimicrobial activity.

Table 2: Potential Antimicrobial Mechanisms of this compound

| Mechanism | Description | Key Structural Feature |

| Cell Membrane Disruption | Insertion into the microbial cell membrane, leading to increased permeability and leakage of cellular contents. | Octanoyl group |

| Enzyme Inhibition | Denaturation of essential microbial enzymes and other proteins. | 4-hydroxyphenyl group |

| Disruption of Electron Transport Chain | Interference with the microbial respiratory chain, leading to a decrease in energy production. | 4-hydroxyphenyl group |

Preclinical Studies in Ex Vivo Tissue Models or Non-Human In Vivo Systems (Focus on Mechanism)

There is a lack of specific preclinical studies on this compound in the available literature. However, based on its predicted antioxidant and anti-inflammatory properties, preclinical investigations would likely focus on models of diseases associated with oxidative stress and inflammation.

For instance, in ex vivo tissue models, such as isolated organ preparations, the compound could be evaluated for its ability to protect against ischemia-reperfusion injury, a condition characterized by a burst of free radical production. In non-human in vivo systems, such as rodent models of inflammatory diseases, studies would likely investigate its ability to reduce markers of inflammation and oxidative damage.

Specific molecular targets for this compound have not been identified. Target engagement studies would be a crucial step in understanding its mechanism of action. Given its phenolic structure, potential targets could include enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Target engagement could be assessed using techniques such as cellular thermal shift assays (CETSA) or by using fluorescently labeled probes of the compound to visualize its interaction with cellular components.

In the absence of dedicated studies, potential pharmacodynamic biomarkers can be proposed based on the compound's expected activities. In non-clinical studies, these biomarkers would serve to demonstrate that the compound is exerting its intended biological effect.

For its antioxidant activity, relevant biomarkers could include levels of malondialdehyde (MDA) as a marker of lipid peroxidation, and the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). For its anti-inflammatory effects, levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the expression of COX-2, could be monitored.

Table 3: Potential Non-Clinical Pharmacodynamic Biomarkers for this compound

| Biological Activity | Potential Biomarker | Method of Measurement |

| Antioxidant | Malondialdehyde (MDA) | Thiobarbituric acid reactive substances (TBARS) assay |

| Antioxidant | Superoxide Dismutase (SOD) activity | Spectrophotometric assay |

| Antioxidant | Glutathione Peroxidase (GPx) activity | Spectrophotometric assay |

| Anti-inflammatory | TNF-α, IL-1β, IL-6 levels | Enzyme-linked immunosorbent assay (ELISA) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) expression | Western blot, Immunohistochemistry |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Structural Moieties for Biological Activity

The structure of Octanoic acid, 4-hydroxyphenyl ester consists of two primary components: the phenolic (4-hydroxyphenyl) group and the octanoic acid ester chain. Research into analogous compounds consistently highlights the critical role of these moieties in conferring biological activity.

The 4-hydroxyphenyl moiety is widely recognized as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govmdpi.com The hydroxyl (-OH) group on the phenyl ring is particularly important. It can participate in various chemical interactions, including forming hydrogen bonds, acting as a hydrogen donor in antioxidant processes, and engaging in nucleophilic substitutions. nih.gov This versatility allows it to interact with a wide range of biological targets. nih.gov Studies on related phenolic compounds have shown that the number and position of hydroxyl groups are determinant factors for antioxidant activity. nih.gov For many compounds containing this scaffold, the 4-hydroxyphenyl group is essential for anticancer, antimicrobial, and antioxidant properties. nih.govmdpi.comresearchgate.net

Table 1: Key Structural Moieties and Their Associated Biological Relevance

| Structural Moiety | Key Features | Implicated Biological Activity | Reference |

|---|---|---|---|

| 4-Hydroxyphenyl Group | Phenolic hydroxyl (-OH) group | Antioxidant, Antimicrobial, Anticancer | nih.govmdpi.comresearchgate.net |

| Aromatic Ring | Provides a scaffold for interaction with biological targets | mdpi.com | |

| Octanoic Acid Ester | Eight-carbon aliphatic chain | Influences lipophilicity and membrane permeability | researchgate.net |

| Ester Linkage | Connects the phenolic and aliphatic parts; can be subject to enzymatic cleavage | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are invaluable for screening large libraries of chemicals and predicting the potential of new substances. mdpi.comnih.gov

For compounds like this compound, which possesses antioxidant potential due to its phenolic group, QSAR models can predict activity based on assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test. nih.gov The development of such models involves using machine learning algorithms like Extra Trees, Gradient Boosting, and eXtreme Gradient Boosting. nih.gov The performance of these models is evaluated using statistical metrics like the coefficient of determination (R²) and the Root-Mean-Squared Error (RMSE). nih.gov For instance, a robust QSAR model for antioxidant activity achieved an R² of 0.78 on an external test set, indicating a strong predictive capability. nih.gov

Key molecular descriptors used in QSAR and Quantitative Structure-Property Relationship (QSPR) models for related compounds include:

Molecular Surface Area: This descriptor relates to the molecule's bulk and is often a leading factor in partitioning behavior, such as the octanol-water partition coefficient (logKow). nih.gov

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): This electronic descriptor affects the interactions between the compound and solvent molecules or biological receptors. nih.gov

Net Atomic Charges: The charges on specific atoms, such as the oxygen of the hydroxyl or ester group, play a significant role in molecular interactions. nih.gov

Number of Hydroxyl Groups: In phenols, this is often a determinant factor for antioxidant capacity. nih.gov

Table 2: Common Parameters in QSAR/QSPR Model Evaluation

| Parameter | Description | Significance in Modeling | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. | Values closer to 1 indicate a better fit of the model. | nih.gov |

| RMSE (Root-Mean-Squared Error) | The standard deviation of the prediction errors (residuals). | Lower values indicate a better fit and more accurate predictions. | nih.gov |

| Applicability Domain (AD) | The chemical space in which the model is expected to make reliable predictions. | Ensures the model is not used for compounds too different from the training set. | mdpi.com |

Impact of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's action. nih.gov Many biological targets, such as enzymes and receptors, are chiral themselves and can differentiate between the stereoisomers (enantiomers or diastereomers) of a compound. nih.govnih.gov

This compound does not possess a chiral center in its structure and therefore does not have enantiomers. However, if modifications were introduced to the octanoic acid chain or the phenyl ring that created a chiral center, the resulting stereoisomers could exhibit significantly different biological activities.

In such hypothetical cases, one enantiomer might bind to a target receptor with high affinity while the other binds weakly or not at all. nih.gov This difference can lead to one isomer being therapeutically active while the other is inactive or even responsible for undesirable effects. nih.gov Studies on other chiral compounds have shown that stereochemistry can affect not only target binding but also metabolic profiles and cellular uptake, with biological transport systems sometimes showing stereoselectivity. nih.gov For example, research on isomers of 3-Br-acivicin revealed that only those with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov

Conformational Analysis and its Relevance to Biological Function

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that result from the rotation around single bonds. The specific conformation that a molecule adopts can be critical for its ability to bind to a biological target.

For this compound, key rotational bonds exist between the ester group and the phenyl ring, as well as along the flexible octanoic acid chain. Theoretical calculations and computational methods, such as molecular dynamics simulations, can be used to determine the preferred low-energy conformations of the molecule. researchgate.netmdpi.com

Studies on similar structures provide insight into the relevant conformational features. For instance, the analysis of a related compound, 4-hydroxyphenyl 8-chlorooctanoate, used molecular dynamics simulations to confirm the stability of the compound when bound to a bacterial protein. researchgate.net The simulation showed low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, indicating strong structural integrity and a stable binding conformation. researchgate.net In other phenolic compounds, the orientation of the hydroxyphenyl ring relative to the rest of the molecule is a key determinant of the conformational space. mdpi.com The presence or absence of intramolecular hydrogen bonds can also dictate whether a molecule adopts a compact or an extended conformation, which in turn affects its interaction with target sites. mdpi.com

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Advanced spectroscopic methods are indispensable for the definitive structural identification of Octanoic acid, 4-hydroxyphenyl ester and for gaining insights into its chemical properties. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools employed for this purpose.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. For this compound (C14H20O3), the predicted monoisotopic mass is 236.14125 Da. uni.lu HRMS analysis can confirm this mass with a high degree of precision, thereby verifying the molecular formula. Furthermore, predicted collision cross-section (CCS) values, which are calculated based on the molecule's shape and charge, offer an additional layer of identification. uni.lu These values can be compared against experimental data obtained from ion mobility-mass spectrometry for enhanced confidence in identification.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 237.14853 | 156.0 |

| [M+Na]+ | 259.13047 | 161.7 |

| [M-H]- | 235.13397 | 157.7 |

| [M+NH4]+ | 254.17507 | 173.2 |

| [M+K]+ | 275.10441 | 159.2 |

| [M+H-H2O]+ | 219.13851 | 149.5 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups within a molecule. For an ester like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1750-1735 cm⁻¹. orgchemboulder.com Additionally, bands associated with the C-O stretch would appear between 1300-1000 cm⁻¹. orgchemboulder.com The presence of a phenolic hydroxyl group would also give rise to a broad absorption band around 3500 cm⁻¹. pressbooks.pub The aromatic ring would show characteristic peaks at approximately 1500 and 1600 cm⁻¹. pressbooks.pub

Chromatographic Separations in Complex Research Matrices

The analysis of this compound in complex biological samples, such as those encountered in metabolomics and proteomics research, requires efficient separation from a multitude of other components. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for separating phenolic compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For phenolic esters, a gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. The lipophilic nature of this compound suggests it would have a significant retention time on a reversed-phase column.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenolic esters, a derivatization step is often necessary to increase their volatility. The separated components are then detected by a mass spectrometer, which provides both quantitative and qualitative information. GC-MS has been successfully used for the identification of various phytoconstituents, including phenols and long-chain fatty acids, from plant extracts. ijper.org

In the context of metabolomics, the goal is to identify and quantify a large number of small molecules in a biological sample. The complexity of these samples necessitates the use of high-resolution separation techniques like ultra-high-pressure liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). nih.gov This combination allows for the sensitive and specific detection of a wide range of metabolites, including phenolic compounds.

Advanced Detection and Quantification Methods in Biological Research Samples

Accurate and sensitive detection and quantification of this compound in biological samples are crucial for understanding its potential biological roles.

Tandem Mass Spectrometry (MS/MS): Coupled with a chromatographic separation method like LC or GC, tandem mass spectrometry (MS/MS) is the gold standard for the selective and sensitive quantification of small molecules in complex matrices. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to low limits of detection. A sensitive method using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the quantification of various phenolic and indole-containing acids in human serum, with lower limits of quantitation (LLOQs) in the range of 0.02 to 0.25 μmol/L. nih.gov

Table 2: Illustrative UPLC-MS/MS Method Parameters for Phenolic Acid Analysis

| Parameter | Description |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724) |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound |

| Product Ion (Q3) | Specific fragment ions |

This table provides a general example of parameters and would need to be optimized for the specific analysis of this compound.

Isotopic Labeling and Tracing in Biochemical Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system. This involves replacing one or more atoms in the molecule of interest with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N).

In the context of this compound, stable isotope-labeled analogues could be synthesized and introduced into a biological system (e.g., cell culture or an animal model). The labeled compound and its metabolites can then be traced and quantified using mass spectrometry. This approach can provide valuable information about the biochemical pathways in which the compound is involved, including its absorption, distribution, metabolism, and excretion (ADME).

For example, ¹³C NMR spectroscopy has been used to study the binding of ¹³C-enriched octanoic acid to human serum albumin. nih.gov This study provided insights into the binding sites and the dynamics of the interaction. nih.gov A similar approach could be employed with ¹³C-labeled this compound to investigate its interactions with proteins and other biomolecules.

The use of isotope-labeled internal standards is also a critical component of quantitative mass spectrometry-based methods. By adding a known amount of the labeled analogue of the analyte to the sample, any variations in sample preparation and analysis can be corrected for, leading to more accurate and precise quantification.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as Octanoic acid, 4-hydroxyphenyl ester, might interact with a biological target, typically a protein or enzyme. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity.

While specific molecular docking studies focused solely on this compound are not extensively detailed in publicly available literature, the methodology can be illustrated by studies on similar compounds. For instance, docking studies on various ester compounds reveal their potential to bind to the active sites of enzymes. The binding affinity is often reported as a binding energy score (in kcal/mol), with more negative values indicating a stronger interaction.

Key interactions that are typically analyzed in docking studies include:

Hydrogen Bonds: The hydroxyl group on the phenyl ring of this compound is a potential hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions with amino acid residues in a protein's active site are crucial for binding.

Hydrophobic Interactions: The long alkyl chain of the octanoic acid moiety and the phenyl ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-Interactions: The aromatic phenyl ring can participate in π-π stacking or π-alkyl interactions with corresponding residues in the binding pocket.

A hypothetical docking study of this compound against a target protein might yield results similar to those presented in the table below, which is illustrative of typical docking outputs.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bond Interactions | 2 | TYR 122, SER 210 |

| Hydrophobic Interactions | 5 | LEU 115, VAL 130, ILE 208 |

| π-π Stacking Interactions | 1 | PHE 250 |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to refine the understanding of the binding interactions. An MD simulation would model the complex of this compound and its target protein, surrounded by solvent molecules, and simulate their movements over a specific period (nanoseconds to microseconds).

The primary outputs of an MD simulation that are analyzed include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand to identify regions of flexibility or rigidity. This can highlight which parts of the protein are most affected by the ligand binding.

Interaction Analysis: Throughout the simulation, the number and type of interactions (e.g., hydrogen bonds) between the ligand and the protein can be monitored. This provides a more dynamic picture of the binding than the static view from molecular docking.

For a complex of this compound with a protein, an MD simulation would reveal how the flexible octanoate (B1194180) chain adapts within the binding pocket and how the phenyl ring maintains its interactions.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules. These calculations can provide fundamental insights into the reactivity, stability, and spectroscopic properties of this compound.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters.

DFT methods, such as B3LYP, are also based on quantum mechanics but use an electron density-based functional, which often provides a good balance between accuracy and computational cost.

For this compound, these calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

Vibrational Frequencies: These calculations can predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A study on the related compound 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid demonstrated the use of HF and DFT (B3LYP) methods to optimize the geometry and calculate vibrational wavenumbers, showing good agreement with experimental spectra. Similar calculations for this compound would provide a deep understanding of its intrinsic chemical properties.

Table 2: Hypothetical DFT (B3LYP/6-31G) Calculated Electronic Properties for this compound*

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Predictive Modeling for Biological Activity and ADMET (Excluding Human Data)

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, is employed to forecast the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These models are built on datasets of known compounds and their properties.

For this compound, various computational tools can be used to predict its ADMET profile. These predictions are valuable in the early stages of drug discovery to identify potential liabilities.

Key ADMET properties that can be predicted include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated.

Distribution: Predictions can be made about plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. For an ester like this compound, hydrolysis by esterases would also be a key metabolic pathway to consider.

Excretion: The likely route of excretion can be inferred from the compound's properties.

Toxicity: A range of potential toxicities, such as hepatotoxicity or mutagenicity (e.g., Ames test prediction), can be computationally assessed.

Studies on other phenolic compounds have successfully used online tools like SwissADME and Molinspiration to predict their ADMET properties and drug-likeness based on physicochemical descriptors.

Table 3: Illustrative Predicted ADMET Properties for this compound

| ADMET Property | Predicted Outcome (Illustrative) |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| Hepatotoxicity | Low Probability |

| Ames Mutagenicity | No |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Pathways

The biological activity of Octanoic acid, 4-hydroxyphenyl ester and its analogs is an area of growing interest. A recent study highlighted the antimicrobial potential of a similar compound, 4-hydroxyphenyl 8-chlorooctanoate, which was shown through molecular docking to have notable binding affinities with key bacterial and fungal targets, including ClpP protease and 14α-demethylase. researchgate.net Molecular dynamics simulations further supported the stability of the compound's interaction with these targets. researchgate.net These findings suggest that this compound could also exhibit antimicrobial properties, a hypothesis that warrants further investigation. Future research should focus on screening this compound against a broad panel of pathogenic bacteria and fungi.

Another avenue for exploration is the potential for enzyme inhibition. For instance, derivatives of 4-hydroxyphenylpropanoic acid have demonstrated the ability to inhibit the growth of Listeria monocytogenes. researchgate.net Similarly, research on (4-hydroxyphenyl)piperazine-based compounds has revealed their potent inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govresearchgate.netnih.gov Given the structural similarities, it is plausible that this compound could inhibit various enzymes, and future studies should explore its interaction with a range of enzymatic targets.

Furthermore, the potential for this compound to interact with cellular receptors should not be overlooked. A decision tree analysis for identifying hepatotoxicity has categorized chemicals based on their ability to bind to various receptors. nih.gov While this compound was not specifically included, its phenolic structure suggests that it could interact with receptors that bind similar molecules. For example, some phenolic compounds are known to interact with nuclear receptors. Therefore, future research should include receptor binding assays to identify potential cellular receptors for this compound. The insecticidal activity of octanoic acid itself has been documented, affecting systems in insects like the greater wax moth, Galleria mellonella. nih.gov This opens up the possibility of investigating the esterified form for similar or enhanced properties.

Development of Advanced In Vitro and Ex Vivo Research Models

To gain a more physiologically relevant understanding of the effects of this compound, future research must move beyond traditional two-dimensional cell cultures and embrace advanced in vitro and ex vivo models.

Advanced In Vitro Models:

Three-dimensional (3D) cell culture systems offer a significant advantage by better mimicking the complex cellular interactions within tissues. nih.govoxfordglobal.com These models, which include spheroids and organoids, have been shown to provide more predictive data for in vivo responses compared to 2D cultures. nih.govnih.gov For a lipophilic compound like this compound, 3D models of tissues such as the liver, adipose tissue, and skin would be particularly valuable for assessing its absorption, distribution, metabolism, and potential toxicity.

Organ-on-a-chip (OOC) technology represents another leap forward in in vitro modeling. nih.govk-state.eduresearchgate.net These microfluidic devices can recapitulate the dynamic microenvironment of human organs, allowing for the study of organ-level responses to chemical exposure. nih.govnih.gov OOC models of the liver, for instance, are essential for studying the metabolism of xenobiotics and their potential hepatotoxicity. nih.govk-state.edu Given that some phenolic compounds are considered endocrine-disrupting chemicals, OOC models of reproductive tissues could also be instrumental in evaluating the potential effects of this compound on the endocrine system. nih.govpersonalcareinsights.com Furthermore, an in vitro model utilizing artificial chylomicrons has been developed to study the lymphatic uptake of lipophilic drugs, a system that could be adapted to investigate this compound. nih.gov

Ex Vivo Research Models:

Ex vivo models, which utilize tissue preparations from organisms, provide a bridge between in vitro and in vivo studies. mdpi.com For a lipophilic compound, ex vivo models of adipose tissue can be used to study its uptake and release dynamics. nih.gov Precision-cut liver slices (PCLS) are another valuable ex vivo tool, as they preserve the complex architecture and cellular diversity of the liver, allowing for the investigation of metabolic pathways and drug-induced liver injury in a context that closely mirrors the in vivo situation. mdpi.com The impact of luminal lipid phases on the permeability of lipophilic molecules has also been investigated using ex vivo models, providing insights into their absorption. researchgate.net Such models would be highly relevant for understanding the bioavailability of orally ingested this compound.

Integration with Omics Technologies for Systems-Level Understanding

To obtain a holistic view of the cellular and molecular responses to this compound, the integration of "omics" technologies is essential. These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the changes occurring within a biological system upon exposure to a chemical.

Transcriptomics:

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how this compound alters gene expression. This can provide valuable clues about the cellular pathways that are perturbed by the compound. nih.govnih.gov For example, transcriptomic analysis has been used to classify hepatotoxicants and to understand the molecular mechanisms of pulmonary toxicity induced by silica. nih.gov Transcriptomic studies on cells or tissues exposed to this compound could identify key genes and pathways involved in its biological effects, including potential toxicity. biorxiv.orgbiorxiv.orgbioclavis.co.uk

Proteomics:

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. By analyzing changes in the proteome of cells treated with this compound, researchers can identify protein targets of the compound and understand its impact on cellular processes at the protein level.

Metabolomics:

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. This technology can be used to identify and quantify the metabolic products of this compound and to assess its impact on cellular metabolism. mdpi.comnih.gov For instance, metabolomics has been used to characterize the hepatotoxicity of drugs by identifying alterations in metabolic pathways. nih.gov Applying metabolomics to the study of this compound could reveal its metabolic fate and its effects on key metabolic pathways, such as energy metabolism and lipid metabolism. nih.gov

By integrating data from these different omics platforms, researchers can build a comprehensive, systems-level understanding of the biological effects of this compound, from gene expression changes to alterations in protein function and metabolic pathways.

Design and Synthesis of Next-Generation Research Probes

To facilitate the detailed study of the biological interactions of this compound, the development of next-generation research probes is crucial. These probes can be used to visualize the compound within cells, identify its binding partners, and elucidate its mechanism of action.

Fluorescent Probes:

Fluorescently labeled analogs of this compound can be synthesized to track its localization and movement within cells and tissues. nih.govmdpi.com The design of such probes involves attaching a fluorescent dye to the molecule in a way that does not significantly alter its biological activity. nih.gov These probes can be used in a variety of applications, including fluorescence microscopy and flow cytometry, to provide real-time insights into the compound's cellular uptake, distribution, and trafficking. nih.govmdpi.com

Affinity-Based Probes:

To identify the specific proteins that interact with this compound, affinity-based probes can be developed. These probes are typically designed with a reactive group that can covalently bind to the target protein upon interaction, allowing for its subsequent isolation and identification. Photoaffinity labels, which are activated by light, are a particularly powerful type of affinity-based probe.

Q & A

Q. What conditions accelerate the hydrolysis of this compound, and how can this be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.